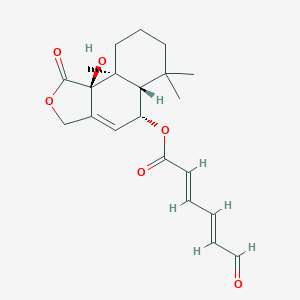

Ustusolate E

Description

Structure

3D Structure

Properties

IUPAC Name |

[(5R,5aS,9aS,9bS)-9b-hydroxy-6,6,9a-trimethyl-1-oxo-3,5,5a,7,8,9-hexahydrobenzo[e][2]benzofuran-5-yl] (2E,4E)-6-oxohexa-2,4-dienoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O6/c1-19(2)9-7-10-20(3)17(19)15(27-16(23)8-5-4-6-11-22)12-14-13-26-18(24)21(14,20)25/h4-6,8,11-12,15,17,25H,7,9-10,13H2,1-3H3/b6-4+,8-5+/t15-,17+,20+,21+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTEIYTQTTHYBTI-BEFOBABASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1C(C=C3C2(C(=O)OC3)O)OC(=O)C=CC=CC=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1[C@@H](C=C3[C@@]2(C(=O)OC3)O)OC(=O)/C=C/C=C/C=O)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the chemical structure of Ustiloxin E?

The Elusive Chemical Identity of Ustiloxin E

For researchers, scientists, and professionals engaged in drug development, a comprehensive understanding of novel chemical entities is paramount. While the family of cyclopeptide mycotoxins known as ustiloxins has garnered significant interest for their antimitotic properties, information regarding the specific analog Ustiloxin E remains conspicuously absent from the current scientific literature. Despite extensive searches of chemical databases and scholarly articles, the chemical structure, along with associated quantitative data and experimental protocols for Ustiloxin E, could not be located.

Ustiloxins are produced by various fungi, most notably Ustilaginoidea virens, the causal agent of rice false smut disease.[1] These mycotoxins are characterized by a core 13-membered macrocyclic peptide structure, which includes a unique ether linkage between tyrosine and isoleucine residues.[1][2] Variations in the amino acid sequence and other structural modifications give rise to different analogs, such as the well-documented Ustiloxins A, B, C, D, F, and G.[1][3]

The general structure of known ustiloxins consists of a cyclic tetrapeptide. For instance, Ustiloxin A has the molecular formula C₂₈H₄₃N₅O₁₂S and Ustiloxin B has the formula C₂₆H₃₉N₅O₁₂S.[4][5] These compounds are ribosomally synthesized and post-translationally modified peptides.[1] Their primary mechanism of action involves the inhibition of tubulin polymerization, a critical process in cell division, which has made them subjects of interest in cancer research.[]

While detailed information is available for several ustiloxin analogs, including their isolation, structure elucidation, and biological activity, Ustiloxin E is not among them. It is plausible that Ustiloxin E is an extremely rare analog that has been isolated but not yet fully characterized or that the designation was preliminary and has not been formally published. As such, a technical guide on its chemical structure, quantitative data, and experimental protocols cannot be provided at this time.

Researchers interested in the broader class of ustiloxins can, however, find a wealth of information on the characterized analogs. The following sections provide a general overview of the data presentation, experimental protocols, and pathway visualizations that would be included in a technical guide for a known ustiloxin, which could serve as a template should information on Ustiloxin E become available.

General Methodologies for Ustiloxin Analysis

The study of ustiloxins employs a range of sophisticated analytical and biochemical techniques. Below are generalized experimental protocols that are typically used for the isolation, characterization, and biological evaluation of these mycotoxins.

Table 1: Physicochemical Properties of Characterized Ustiloxins

| Ustiloxin Analog | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Ustiloxin A | C₂₈H₄₃N₅O₁₂S | 673.7 | 143557-93-1[5] |

| Ustiloxin B | C₂₆H₃₉N₅O₁₂S | 645.7 | 151841-41-7[][4] |

| Ustiloxin D | C₂₃H₃₄N₄O₈ | 494.5 | 158243-18-6[7] |

Experimental Protocols

1. Isolation and Purification of Ustiloxins from Fungal Cultures:

-

Culture: Ustilaginoidea virens is cultured on a suitable medium, such as potato sucrose agar (PSA), to induce the production of ustiloxins.

-

Extraction: The fungal mycelia and culture broth are typically extracted with a polar solvent, such as methanol or water, to isolate the water-soluble ustiloxins.

-

Purification: The crude extract is subjected to a series of chromatographic techniques for purification. This often includes column chromatography on resins like Diaion HP-20, followed by preparative high-performance liquid chromatography (HPLC) on a C18 column.

2. Structure Elucidation:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition of the purified compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the detailed chemical structure, including the amino acid sequence and stereochemistry.

-

Amino Acid Analysis: Acid hydrolysis of the peptide followed by chromatographic analysis of the resulting amino acids helps to confirm the amino acid composition.

3. Biological Activity Assays (Antimitotic Activity):

-

Tubulin Polymerization Assay: The ability of the ustiloxin to inhibit the polymerization of tubulin into microtubules is assessed in vitro. This is often done by monitoring the change in turbidity or fluorescence of a tubulin solution in the presence of the compound.

-

Cell Viability Assays: The cytotoxic effects of the ustiloxin on various cancer cell lines are evaluated using assays such as the MTT or XTT assay, which measure the metabolic activity of viable cells.

Visualizing Ustiloxin's Mechanism of Action

To illustrate the biological context in which ustiloxins function, a signaling pathway diagram can be constructed. The primary mechanism of action for known ustiloxins is the disruption of microtubule dynamics.

Caption: Ustiloxin's inhibitory effect on microtubule polymerization.

References

- 1. researchgate.net [researchgate.net]

- 2. Ustiloxin D|Tubulin Polymerization Inhibitor [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Ustiloxin B | C26H39N5O12S | CID 9917502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ustiloxin A | C28H43N5O12S | CID 164454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ustiloxin D | C23H34N4O8 | CID 157840 - PubChem [pubchem.ncbi.nlm.nih.gov]

Ustiloxin E: A Technical Guide to its Discovery, Natural Source, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ustiloxin E is a member of the cyclopeptide mycotoxin family known as ustiloxins, which are produced by the pathogenic fungus Ustilaginoidea virens. This fungus is the causative agent of rice false smut disease, a significant threat to rice production worldwide. Ustiloxins, including Ustiloxin E, exhibit potent antimitotic activity by inhibiting tubulin polymerization, making them of considerable interest for their potential applications in cancer chemotherapy. This technical guide provides an in-depth overview of the discovery of Ustiloxin E, its natural source, and detailed methodologies for its isolation and characterization. Furthermore, it delves into the ribosomal biosynthesis of ustiloxins and presents available data on their biological activities, with a focus on providing a comparative analysis of the different ustiloxin analogues.

Discovery and Natural Source

Ustiloxin E, along with its congeners Ustiloxins A, B, C, and D, was first isolated and characterized from the water extracts of false smut balls on rice panicles caused by the fungus Ustilaginoidea virens[1]. These false smut balls are ball-like colonies formed from individual rice grains infected by the fungus[2]. U. virens is an ascomycetous pathogen that transforms individual grains of the rice panicle into these fungal structures, which serve as the primary natural source of ustiloxins[2]. While U. virens is the principal producer, ustiloxin analogues have also been isolated from other fungi, including Aspergillus flavus and Phomopsis leptostromiformis[3].

Table 1: Physicochemical Properties of Ustiloxin E

| Property | Value | Reference |

| Molecular Formula | C28H41N5O11S | Inferred from structure |

| Molecular Weight | 655.7 g/mol | Inferred from structure |

| Core Structure | 13-membered macrocyclic peptide | [3] |

Experimental Protocols

Isolation of Ustiloxin E from Ustilaginoidea virens

The following protocol is a representative method for the isolation of ustiloxins, including Ustiloxin E, from rice false smut balls, compiled from several published procedures.

Experimental Workflow for Ustiloxin Isolation

Caption: Workflow for the isolation and characterization of Ustiloxin E.

Methodology:

-

Extraction: Dried and powdered rice false smut balls are extracted with ultrapure water. The mixture is homogenized and then centrifuged to separate the aqueous extract containing the water-soluble ustiloxins.

-

Purification: The aqueous extract is loaded onto a macroporous resin column (e.g., Amberlite XAD). The column is washed with water to remove impurities, and the ustiloxins are then eluted with a stepwise gradient of ethanol in water.

-

Chromatographic Separation: The ustiloxin-containing fractions are further purified by open column chromatography on a C18 reversed-phase (ODS) silica gel. Elution with a methanol-water gradient allows for the separation of the different ustiloxin analogues.

-

Fine Purification: Fractions containing Ustiloxin E are further purified using gel filtration chromatography (e.g., Sephadex G-15) and/or preparative high-performance liquid chromatography (HPLC).

-

Characterization: The structure of the isolated Ustiloxin E is confirmed using a combination of analytical techniques, including HPLC, liquid chromatography-tandem mass spectrometry (LC-MS/MS), and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.

Quantitative Analysis

Quantitative analysis of Ustiloxin E in biological samples can be performed using HPLC with UV detection or, for higher sensitivity and specificity, LC-MS/MS. A calibration curve is generated using a purified Ustiloxin E standard to determine the concentration in the samples.

Biosynthesis of Ustiloxin E

Ustiloxins are ribosomally synthesized and post-translationally modified peptides (RiPPs)[4][5]. The biosynthesis is governed by a gene cluster that has been identified in both U. virens and A. flavus[4][5].

The core of the biosynthesis pathway is the precursor peptide, UstA. In U. virens, the ustA gene encodes a precursor protein containing multiple repeats of the core tetrapeptide sequences Tyr-Val-Ile-Gly (YVIG) and Tyr-Ala-Ile-Gly (YAIG)[4][5][6]. These sequences are the precursors for Ustiloxin A and Ustiloxin B, respectively.

The chemical structure of Ustiloxin E is closely related to Ustiloxin A, with the difference being the presence of a dehydro-α-aminobutyric acid residue instead of a valine. This suggests that the precursor for Ustiloxin E is likely the same YVIG tetrapeptide as Ustiloxin A, which undergoes a specific post-translational modification.

Proposed Biosynthetic Pathway of Ustiloxin E

References

- 1. Ustiloxins, antimitotic cyclic peptides from false smut balls on rice panicles caused by Ustilaginoidea virens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Ustiloxins, fungal cyclic peptides, are ribosomally synthesized in Ustilaginoidea virens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

The Ribosomal Pathway to Ustiloxin E: A Technical Guide to its Biosynthesis in Ustilaginoidea virens

For Immediate Release

This technical guide provides an in-depth exploration of the biosynthetic pathway of Ustiloxin E, a cyclic peptide mycotoxin produced by the rice false smut fungus, Ustilaginoidea virens. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the molecular machinery responsible for the synthesis of this potent antimitotic agent.

Executive Summary

Ustiloxins are a class of mycotoxins that pose a significant threat to rice production and food safety. Among them, Ustiloxin E is of particular interest due to its biological activity. Initially believed to be synthesized via a non-ribosomal peptide synthetase (NRPS) mechanism, recent genomic and transcriptomic analyses have revealed a ribosomal peptide synthetic (RiPS) pathway. This guide will detail the key components of this pathway, from the precursor peptide to the final modified molecule, supported by quantitative data and detailed experimental methodologies.

The Ustiloxin E Biosynthetic Gene Cluster

The biosynthesis of Ustiloxin E is orchestrated by a dedicated gene cluster in Ustilaginoidea virens, identified under NCBI accession number BR001221.[1][2] This cluster contains genes encoding the precursor peptide and a suite of modifying enzymes responsible for the intricate post-translational modifications that yield the final active compound. Homology to the ustiloxin B biosynthetic gene cluster in Aspergillus flavus was instrumental in its identification.[1]

Table 1: Genes in the U. virens Ustiloxin Biosynthetic Cluster and Their Putative Functions

| Gene ID (uv_) | Homologue in A. flavus | Putative Function |

| ustT | ustT | MFS multidrug transporter |

| ustS | ustS | Glutathione S-transferase |

| ustM | ustM | SAM-dependent methyltransferase |

| ustR | ustR | C6 transcription factor |

| ustC | ustC | Cytochrome P450 |

| ustA | ustA | Ustiloxin precursor protein |

| ustYa | ustYa | Hypothetical protein |

| ustYb | ustYb | Hypothetical protein |

| ustQ | ustQ | Tyrosinase |

| ustF1 | ustF1 | Flavin-containing monooxygenase |

| ustF2 | ustF2 | Flavin-containing monooxygenase |

| ustD | ustD | PLP-dependent cysteine desulfurase |

| ustO | ustO | Pyridoxamine 5'-phosphate oxidase-like enzyme |

Source: Adapted from Umemura et al., 2015.[1]

The Biosynthesis Pathway of Ustiloxin E

The synthesis of Ustiloxin E follows a ribosomal peptide synthesis (RiPS) pathway. This process begins with the ribosomal synthesis of a precursor peptide, UstA, which is then extensively modified by a series of enzymes encoded within the gene cluster.

Caption: Proposed ribosomal biosynthesis pathway of Ustiloxin E.

The precursor peptide, UstA, contains multiple repeats of core tetrapeptide motifs. For Ustiloxin E, the relevant core motif is Tyr-Ile-Gly (YIG), which is a variation of the Tyr-Ala-Ile-Gly (YAIG) and Tyr-Val-Ile-Gly (YVIG) motifs found for Ustiloxins A and B.[1][3] Following translation, this precursor undergoes a series of post-translational modifications, including proteolytic cleavage to release the core peptide, cyclization via an ether linkage between the tyrosine and isoleucine residues, and various modifications to the side chains, such as hydroxylation and methylation, catalyzed by enzymes like cytochromes P450 and methyltransferases.[1]

Regulation of Ustiloxin Biosynthesis

The biosynthesis of ustiloxins is regulated by complex signaling networks. The Target of Rapamycin (TOR) signaling pathway has been identified as a key negative regulator.[4][5] Inhibition of the TOR kinase with rapamycin leads to a significant upregulation of genes within the ustiloxin biosynthetic cluster.

Table 2: Quantitative Gene Expression Analysis in Response to TOR Pathway Inhibition

| Gene | Fold Change in Expression (Rapamycin-treated vs. Control) |

| ustO | ~3.5 |

| ustD | ~3.0 |

| ustF2 | ~4.0 |

| ustQ | ~2.5 |

| ustYb | ~3.8 |

| ustYa | ~3.2 |

| ustA | ~4.5 |

| ustR | ~2.8 |

| ustM | ~3.0 |

| ustS | ~2.2 |

| ustT | ~2.5 |

Data is approximated from graphical representations in Yu et al., 2025 and represents relative expression levels determined by RT-qPCR.[4]

Experimental Protocols

Gene Knockout for Functional Analysis

To elucidate the function of individual genes within the biosynthetic cluster, a gene knockout strategy using CRISPR-Cas9 is commonly employed.

Caption: Experimental workflow for gene functional analysis.

Protocol:

-

gRNA Design and Vector Construction: Design two or more single guide RNAs (sgRNAs) targeting the 5' and 3' ends of the gene of interest to ensure a complete deletion. These are cloned into a vector containing the Cas9 nuclease and a selection marker.

-

Protoplast Preparation and Transformation: U. virens mycelia are treated with cell wall-degrading enzymes to generate protoplasts. The CRISPR-Cas9 vector is then introduced into the protoplasts via polyethylene glycol (PEG)-mediated transformation or electroporation.

-

Selection and Verification: Transformed protoplasts are regenerated on a selective medium. Genomic DNA is extracted from putative mutants, and PCR is used to confirm the deletion of the target gene.

-

Metabolite Analysis: The knockout mutants are cultured, and the supernatant and mycelia are extracted. The extracts are then analyzed by HPLC-MS/MS to determine the impact of the gene deletion on Ustiloxin E production.

Quantification of Ustiloxin E by HPLC-MS/MS

Protocol:

-

Sample Preparation: Fungal cultures are grown in a suitable liquid medium. The culture filtrate is collected, and the mycelia are harvested and lyophilized. Both are extracted with a solvent mixture, typically methanol/water. The extract is then filtered and concentrated.

-

Chromatographic Separation: The extract is injected onto a C18 reversed-phase HPLC column. A gradient elution is performed using a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Multiple reaction monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for Ustiloxin E.

-

Quantification: A calibration curve is generated using authentic Ustiloxin E standards of known concentrations. The concentration of Ustiloxin E in the samples is determined by comparing the peak area to the calibration curve.[6][7][8]

Conclusion

The biosynthesis of Ustiloxin E in Ustilaginoidea virens is a complex process involving a ribosomally synthesized precursor peptide and a series of enzymatic post-translational modifications. Understanding this pathway is critical for developing strategies to mitigate the impact of this mycotoxin in agriculture and for exploring its potential as a lead compound in drug development. The methodologies and data presented in this guide provide a foundation for further research into this fascinating biosynthetic system.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Quantitative Loop-Mediated Isothermal Amplification Detection of Ustilaginoidea virens Causing Rice False Smut - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ustiloxin biosynthetic machinery is not compatible between Aspergillus flavus and Ustilaginoidea virens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The TOR Signaling Pathway Governs Fungal Development, Virulence and Ustiloxin Biosynthesis in Ustilaginoidea virens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The TOR Signaling Pathway Governs Fungal Development, Virulence and Ustiloxin Biosynthesis in Ustilaginoidea virens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination and Analysis of Ustiloxins A and B by LC-ESI-MS and HPLC in False Smut Balls of Rice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

Mechanism of Action of Ustiloxin E as a Tubulin Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ustiloxin E belongs to a family of cyclic peptide mycotoxins that exhibit potent antimitotic activity by targeting tubulin, a key component of the cytoskeleton. This technical guide provides an in-depth overview of the mechanism of action of Ustiloxin E as a tubulin inhibitor. While specific quantitative data for Ustiloxin E is limited in publicly available literature, this guide leverages the extensive research on its close analogs—Ustiloxins A, B, C, and D—to elucidate its biochemical and cellular effects. The primary mechanism involves the inhibition of tubulin polymerization by binding to the vinca domain on β-tubulin, leading to microtubule destabilization, G2/M cell cycle arrest, and ultimately, apoptosis. This guide details the molecular interactions, summarizes key quantitative data from related compounds, outlines relevant experimental protocols, and provides visual representations of the mechanism and experimental workflows.

Introduction

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that play a crucial role in various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1] The dynamic nature of microtubules, characterized by phases of polymerization and depolymerization, is essential for their function.[2] Consequently, tubulin has emerged as a major target for the development of anticancer drugs.[1] Tubulin inhibitors are broadly classified as microtubule-stabilizing or -destabilizing agents.[1]

Ustiloxins are a class of cyclic peptides produced by the fungus Ustilaginoidea virens, which causes false smut disease in rice.[3][4] Several members of this family, including Ustiloxins A, B, C, D, and E, have been identified as potent antimitotic agents.[3][5] Their mechanism of action involves the inhibition of tubulin polymerization, placing them in the category of microtubule-destabilizing agents.[5] This guide focuses on the mechanism of action of Ustiloxin E, inferring its properties from the more extensively studied members of the ustiloxin family.

Molecular Mechanism of Action

Binding to the Vinca Domain of β-Tubulin

Ustiloxins exert their tubulin-inhibiting effect by binding to a specific site on the β-tubulin subunit.[6] Competitive binding assays have demonstrated that ustiloxins compete with rhizoxin and phomopsin A, indicating that they bind to the vinca domain.[5] This binding site is distinct from the colchicine and taxol binding sites.[7]

The interaction of ustiloxins with the vinca domain is non-covalent. The binding of Ustiloxin D to this site has been elucidated by X-ray crystallography (PDB ID: 3UT5), revealing key interactions with amino acid residues at the interface between two tubulin heterodimers in a curved protofilament-like assembly.[6] This binding event sterically hinders the conformational changes required for the incorporation of tubulin dimers into the growing microtubule, thus inhibiting polymerization.[6]

Inhibition of Tubulin Polymerization and Microtubule Depolymerization

By binding to tubulin, ustiloxins potently inhibit the polymerization of tubulin into microtubules.[5] This has been demonstrated in vitro using purified tubulin. Furthermore, ustiloxins can also induce the depolymerization of pre-formed microtubules.[5] This dual action of inhibiting assembly and promoting disassembly disrupts the dynamic equilibrium of the microtubule network within the cell.

Quantitative Data (for Ustiloxin Analogs)

Table 1: Inhibition of Tubulin Polymerization by Ustiloxin Analogs

| Compound | IC50 (µM) for Tubulin Polymerization Inhibition | Reference |

| Ustiloxin A | 0.7 | [5] |

| Ustiloxin B | 2.8 | [5] |

| Ustiloxin C | 4.4 | [5] |

| Ustiloxin D | 6.6 | [5] |

Table 2: Inhibition of Radiolabelled Rhizoxin Binding to Tubulin by Ustiloxin Analogs

| Compound | Ki (µM) | Reference |

| Ustiloxin A | 0.08 | [5] |

| Ustiloxin B | 0.13 | [5] |

| Ustiloxin C | 0.23 | [5] |

Cellular Effects

The disruption of microtubule dynamics by Ustiloxin E leads to significant downstream cellular consequences, culminating in cell death.

G2/M Cell Cycle Arrest

Microtubules are the primary component of the mitotic spindle, which is essential for the segregation of chromosomes during mitosis. By disrupting the microtubule network, Ustiloxin E and its analogs cause a failure in proper spindle formation.[8][9] This activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase.[8][10]

Induction of Apoptosis

Prolonged arrest at the G2/M phase can trigger the intrinsic apoptotic pathway.[11][12] While the precise signaling cascade initiated by ustiloxins has not been fully elucidated, it is known that disruption of microtubule dynamics can lead to the activation of pro-apoptotic proteins and the mitochondrial-mediated cell death pathway.[13][14]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of tubulin inhibitors like Ustiloxin E.

Tubulin Polymerization Assay

This assay measures the extent of tubulin polymerization in vitro by monitoring the change in turbidity of a tubulin solution.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm.

Materials:

-

Lyophilized tubulin protein (>97% pure)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol

-

Ustiloxin E stock solution (in DMSO or water)

-

96-well microplate

-

Temperature-controlled spectrophotometer

Procedure:

-

Prepare a stock solution of tubulin (e.g., 10 mg/mL) in General Tubulin Buffer on ice.

-

Prepare a reaction mixture containing tubulin (final concentration 2-4 mg/mL), GTP (final concentration 1 mM), and glycerol (final concentration 10% v/v) in General Tubulin Buffer. Keep the mixture on ice.

-

Add varying concentrations of Ustiloxin E or vehicle control to the wells of a pre-warmed (37°C) 96-well plate.

-

Initiate the polymerization reaction by adding the tubulin reaction mixture to each well.

-

Immediately place the plate in a spectrophotometer pre-heated to 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes.

-

Plot the absorbance as a function of time. The IC50 value can be determined by plotting the maximum rate of polymerization or the final absorbance against the logarithm of the Ustiloxin E concentration.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the effect of a compound on cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) tetrazolium salt is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Materials:

-

Human cancer cell line (e.g., HeLa, A549)

-

Complete cell culture medium

-

Ustiloxin E stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of Ustiloxin E for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the Ustiloxin E concentration.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA (e.g., propidium iodide, PI). The fluorescence intensity of the stained cells is proportional to their DNA content, which allows for the differentiation of cells in G0/G1, S, and G2/M phases.

Materials:

-

Human cancer cell line

-

Complete cell culture medium

-

Ustiloxin E stock solution

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold)

-

RNase A solution

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with Ustiloxin E at various concentrations for a defined period (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer.

-

The data is typically displayed as a histogram of cell count versus fluorescence intensity, from which the percentage of cells in each phase of the cell cycle can be quantified.

Visualizations

Signaling Pathway of Ustiloxin E Action

Caption: Mechanism of Ustiloxin E-induced apoptosis.

Experimental Workflow for Tubulin Polymerization Assay

Caption: Workflow for in vitro tubulin polymerization assay.

Conclusion

Ustiloxin E, as a member of the ustiloxin family of cyclic peptides, is a potent inhibitor of tubulin polymerization. By binding to the vinca domain of β-tubulin, it disrupts microtubule dynamics, leading to G2/M cell cycle arrest and apoptosis. While further studies are needed to determine the specific quantitative inhibitory parameters for Ustiloxin E, the well-documented activity of its analogs provides a strong foundation for its characterization as an antimitotic agent. The experimental protocols and workflows detailed in this guide provide a framework for researchers to further investigate the therapeutic potential of Ustiloxin E and other novel tubulin inhibitors.

References

- 1. Design, synthesis and biological activity of tubulin inhibitors based on the structure of deoxypodophyllotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Structure–activity relationships of ustiloxin analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Total synthesis and biological evaluation of ustiloxin natural products and two analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ustiloxins, new antimitotic cyclic peptides: interaction with porcine brain tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structural insight into the inhibition of tubulin by vinca domain peptide ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lignans extracted from Vitex negundo possess cytotoxic activity by G2/M phase cell cycle arrest and apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Deoxypodophyllotoxin induces G2/M cell cycle arrest and apoptosis in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Modulation of G2/M cell cycle arrest and apoptosis by luteolin in human colon cancer cells and xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | In vitro Antiproliferative and Apoptosis Inducing Effect of Allium atroviolaceum Bulb Extract on Breast, Cervical, and Liver Cancer Cells [frontiersin.org]

- 12. Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by Vernodalin Isolated from Centratherum anthelminticum (L.) Seeds | PLOS One [journals.plos.org]

- 13. oncotarget.com [oncotarget.com]

- 14. G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Ustiloxin E: A Technical Guide on Biological Activity and Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ustiloxin E belongs to a class of cyclopeptide mycotoxins produced by various fungi, including Ustilaginoidea virens and Phomopsis leptostromiformis. While research on Ustiloxin E is limited, the broader family of ustiloxins is recognized for potent biological activities, primarily as antimitotic agents that inhibit tubulin polymerization. This technical guide synthesizes the available information on the biological activity and cytotoxicity of ustiloxins, with a specific focus on what can be inferred for Ustiloxin E. It provides an overview of their mechanism of action, summarizes cytotoxic data against various cell lines, details relevant experimental protocols, and visualizes a key signaling pathway implicated in their toxicity.

Introduction

Ustiloxins are a group of cyclic peptides characterized by a 13-membered ring structure. Ustiloxin E, along with its analogues such as Ustiloxins A, B, C, and D, has been isolated from fungal sources.[1] The primary mechanism of action for this class of mycotoxins is the disruption of microtubule dynamics through the inhibition of tubulin polymerization, placing them in a category of compounds with potential applications as anticancer agents.[2] However, their inherent toxicity, particularly nephrotoxicity, necessitates a thorough understanding of their biological effects for any therapeutic development.[3][4]

Biological Activity and Mechanism of Action

The principal biological activity of ustiloxins is their potent inhibition of tubulin polymerization.[2] By binding to tubulin, they prevent the formation of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell structure. This disruption of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis.[5]

The following diagram illustrates the workflow for assessing tubulin polymerization inhibition.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. The TOR Signaling Pathway Governs Fungal Development, Virulence and Ustiloxin Biosynthesis in Ustilaginoidea virens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ustiloxins induce kidney injury via the TLR2/MAPK/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of acetylshikonin as a novel tubulin polymerization inhibitor with antitumor activity in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Antimitotic Potential of Ustiloxin E: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ustiloxin E, a cyclopeptide mycotoxin, belongs to a family of potent antimitotic agents isolated from the fungus Ustilaginoidea virens, which is responsible for the false smut disease in rice panicles.[1] These natural products have garnered significant interest in the field of oncology due to their profound inhibitory effects on microtubule assembly, a critical process in cell division. This technical guide provides an in-depth overview of the antimitotic properties of Ustiloxin E, including its mechanism of action, available quantitative data on related compounds, detailed experimental protocols for its characterization, and visualizations of the pertinent biological pathways and experimental workflows. While specific quantitative data for Ustiloxin E is limited in publicly available literature, this guide leverages data from its closely related analogs, primarily Ustiloxins A, B, C, and D, to provide a comprehensive understanding of its potential.

Core Mechanism of Action: Inhibition of Tubulin Polymerization

The primary mechanism underlying the antimitotic activity of the ustiloxin family, including Ustiloxin E, is the potent inhibition of tubulin polymerization.[2] Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential components of the cytoskeleton, playing a crucial role in the formation of the mitotic spindle during cell division. By disrupting the assembly of these critical structures, ustiloxins effectively halt the cell cycle, leading to apoptosis in rapidly dividing cancer cells.[3]

Biochemical studies have demonstrated that ustiloxins bind to tubulin, preventing the formation of microtubules and even causing the depolymerization of pre-formed microtubules.[4] The binding site for ustiloxins is believed to be at the Vinca domain of β-tubulin, a site distinct from the colchicine-binding site but overlapping with the binding sites of other antimitotic agents like rhizoxin and maytansine.[4] This interaction disrupts the longitudinal association of tubulin dimers, a crucial step in microtubule elongation.

Quantitative Data on Ustiloxin Activity

While specific quantitative data for Ustiloxin E's antimitotic activity remains elusive in peer-reviewed literature, the activities of other ustiloxins provide a strong indication of its potential potency. The following tables summarize the available inhibitory concentrations (IC50) for tubulin polymerization and cytotoxicity against various cancer cell lines for other members of the ustiloxin family.

Table 1: Inhibition of Porcine Brain Tubulin Polymerization by Ustiloxins

| Ustiloxin Analog | IC50 (µM) |

| Ustiloxin A | 0.7[4] |

| Ustiloxin B | 2.8[4] |

| Ustiloxin C | 4.4[4] |

| Ustiloxin D | 6.6[4] |

| Ustiloxin E | Data not available |

Table 2: Cytotoxicity of Ustiloxins Against Human Cancer Cell Lines

| Ustiloxin Analog | Cell Line | IC50 (µM) |

| Ustiloxin A | BGC-823 (Gastric) | 2.66[5] |

| A549 (Lung) | 3.12[5] | |

| Ustiloxin B | BGC-823 (Gastric) | 1.03[5] |

| HCT116 (Colon) | 7.2[5] | |

| NCI-H1650 (Lung) | 21.6[5] | |

| HepG2 (Liver) | 13.0[5] | |

| Ustiloxin G | A549 (Lung) | 36.5[5] |

| A375 (Melanoma) | 22.5[5] | |

| Ustiloxin E | Data not available |

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules. The polymerization process is typically monitored by an increase in turbidity (light scattering) at 340 nm.

Materials:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)[6]

-

GTP solution (100 mM)[6]

-

Glycerol[6]

-

Ustiloxin E (or other test compounds)

-

96-well microplate, spectrophotometer capable of reading absorbance at 340 nm at 37°C[6]

Procedure:

-

Prepare a tubulin solution at a final concentration of 3 mg/mL in General Tubulin Buffer on ice.[6]

-

Add GTP to the tubulin solution to a final concentration of 1 mM and glycerol to a final concentration of 10%.[6]

-

Prepare serial dilutions of Ustiloxin E in General Tubulin Buffer.

-

In a pre-warmed 96-well plate at 37°C, add 10 µL of the Ustiloxin E dilution (or buffer for control).[6]

-

To initiate polymerization, add 100 µL of the tubulin solution to each well.[6]

-

Immediately begin monitoring the change in absorbance at 340 nm every minute for 60 minutes at 37°C.[6]

-

The rate of polymerization and the maximum polymer mass are calculated from the absorbance curves. The IC50 value is determined by plotting the inhibition of polymerization against the concentration of Ustiloxin E.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Human cancer cell line of interest

-

Complete cell culture medium

-

Ustiloxin E (or other test compounds)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well cell culture plates

-

Microplate reader capable of measuring absorbance at 570 nm[7]

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

-

Prepare serial dilutions of Ustiloxin E in complete culture medium.

-

Remove the old medium from the cells and add 100 µL of the Ustiloxin E dilutions to the respective wells. Include wells with medium only (blank) and cells with vehicle control (e.g., DMSO).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[7]

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]

-

Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.[7]

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of Ustiloxin E.

Visualizations

Signaling Pathway of Ustiloxin E-Induced G2/M Arrest

Ustiloxin E, as a microtubule-destabilizing agent, is expected to induce cell cycle arrest at the G2/M phase. This arrest is a complex process involving multiple signaling pathways that monitor the integrity of the mitotic spindle. While the specific pathway for Ustiloxin E has not been fully elucidated, a general pathway for microtubule-targeting agents is depicted below.

Caption: Ustiloxin E-induced G2/M arrest signaling pathway.

Experimental Workflow for In Vitro Tubulin Polymerization Assay

The following diagram illustrates the key steps in the experimental workflow for assessing the effect of Ustiloxin E on tubulin polymerization.

Caption: Workflow for in vitro tubulin polymerization assay.

Logical Relationship of Ustiloxin E's Antimitotic Action

This diagram illustrates the logical flow from the molecular interaction of Ustiloxin E to its ultimate cellular effect.

Caption: Logical flow of Ustiloxin E's antimitotic action.

Conclusion

Ustiloxin E, as a member of the ustiloxin family of cyclic peptides, holds significant promise as an antimitotic agent for cancer therapy. Its core mechanism of action, the inhibition of tubulin polymerization, is a well-validated strategy for targeting rapidly proliferating cancer cells. While specific quantitative data for Ustiloxin E remains to be fully characterized, the potent activity of its analogs suggests that it is a valuable candidate for further investigation. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of Ustiloxin E and its derivatives. Future studies should focus on elucidating the precise IC50 values of Ustiloxin E for both tubulin polymerization and cytotoxicity, as well as a more detailed investigation into the specific signaling pathways it modulates.

References

- 1. Ustiloxins, antimitotic cyclic peptides from false smut balls on rice panicles caused by Ustilaginoidea virens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Detoxification of Ustiloxin A Through Oxidative Deamination and Decarboxylation by Endophytic Fungus Petriella setifera - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ustiloxins, new antimitotic cyclic peptides: interaction with porcine brain tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ustiloxin G, a New Cyclopeptide Mycotoxin from Rice False Smut Balls [mdpi.com]

- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ustiloxin E and its Congeners for Researchers and Drug Development Professionals

An overview of the potent cyclopeptide mycotoxins known as ustiloxins, with a specific focus on Ustiloxin E and its structural relationship to other congeners. This guide details their biological activities, methods of isolation and analysis, and their mechanism of action as potent inhibitors of tubulin polymerization.

Ustiloxins are a class of cyclic peptide mycotoxins produced by various fungi, most notably Ustilaginoidea virens, the causative agent of rice false smut disease.[1] These compounds are characterized by a 13-membered macrocyclic ring containing a unique ether linkage between a tyrosine and an isoleucine residue.[2] Since the initial discovery of Ustiloxin A, a number of congeners have been identified, including Ustiloxins B, C, D, E, F, and G.[1][3] The structural diversity among these congeners, primarily arising from variations in amino acid residues and other modifications, leads to a range of biological activities, making them of significant interest to researchers in natural product chemistry, toxicology, and drug development.[2]

Core Structure and Congener Variations

The fundamental structure of ustiloxins is a cyclic tetrapeptide. The structural variations among the congeners are a result of substitutions at different positions of the core structure. For instance, the difference between Ustiloxin A and B lies in the amino acid at a specific position, being valine in Ustiloxin A and alanine in Ustiloxin B.

While the structures of many ustiloxin congeners are well-documented, the specific chemical structure of Ustiloxin E has been less commonly depicted in readily available literature since its initial isolation was reported alongside Ustiloxins A-D.[1] However, chemical databases record its molecular formula as C₂₈H₄₁N₅O₁₅S.[4]

Table 1: Known Ustiloxin Congeners and their Molecular Formulas

| Congener | Molecular Formula |

| Ustiloxin A | C₂₈H₄₃N₅O₁₂S |

| Ustiloxin B | C₂₆H₃₉N₅O₁₂S |

| Ustiloxin D | C₂₃H₃₄N₄O₈ |

| Ustiloxin E | C₂₈H₄₁N₅O₁₅S |

| Ustiloxin F | Not available |

| Ustiloxin G | Not available |

Biological Activity and Mechanism of Action

The primary mechanism of action for ustiloxins is the inhibition of tubulin polymerization, a critical process in the formation of microtubules.[5] Microtubules are essential components of the cytoskeleton, involved in cell division, intracellular transport, and maintenance of cell structure. By disrupting microtubule dynamics, ustiloxins exhibit potent antimitotic activity, leading to cell cycle arrest and apoptosis. This property has made them subjects of interest for their potential as anticancer agents.

The biological activity, particularly the cytotoxicity and tubulin polymerization inhibition, varies among the different congeners. This variation is attributed to the structural differences in their amino acid composition and side chains.

Table 2: Cytotoxicity of Ustiloxin Congeners against Various Cancer Cell Lines (IC₅₀ values in µM)

| Congener | BGC-823 (Gastric) | A549 (Lung) | A375 (Melanoma) | HCT116 (Colon) | NCI-H1650 (Lung) | HepG2 (Liver) |

| Ustiloxin A | 2.66[1] | 3.12[1] | - | - | - | - |

| Ustiloxin B | 1.03[1] | - | - | 7.2[1] | 21.6[1] | 13.0[1] |

| Ustiloxin G | - | 36.5[1] | 22.5[1] | - | - | - |

Table 3: Inhibition of Tubulin Polymerization by Ustiloxin Congeners (IC₅₀ values in µM)

| Congener | Tubulin Polymerization Inhibition (IC₅₀) |

| Ustiloxin A | 0.7[5] |

| Ustiloxin B | 2.8[5] |

| Ustiloxin C | 4.4[5] |

| Ustiloxin D | 6.6[5] |

| Ustiloxin F | 10.3[6] |

Experimental Protocols

Isolation and Purification of Ustiloxins

The following is a generalized protocol for the isolation and purification of ustiloxins from fungal cultures or infected plant material. Specific details may need to be optimized depending on the source and the specific congener being targeted.

Figure 1. General workflow for the isolation and purification of ustiloxins.

Methodology:

-

Extraction: The source material (e.g., dried and powdered rice false smut balls) is extracted with deionized water.[7]

-

Concentration: The aqueous extract is concentrated under reduced pressure using a rotary evaporator.[7]

-

Initial Purification: The concentrated extract is subjected to macroporous resin chromatography to remove highly polar and nonpolar impurities.[7]

-

Size Exclusion Chromatography: The partially purified fraction is then separated based on molecular size using a gel filtration column, such as Sephadex G-15.[4]

-

High-Performance Liquid Chromatography (HPLC): Final purification of individual ustiloxin congeners is achieved using reversed-phase HPLC.[4][5]

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds.

Figure 2. Workflow for a typical MTT-based cytotoxicity assay.

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: The cells are treated with a serial dilution of the ustiloxin congener of interest.

-

Incubation: The plates are incubated for a period of 24 to 72 hours.

-

MTT Addition: MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours, allowing viable cells to convert the MTT into formazan crystals.

-

Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at approximately 570 nm using a microplate reader. The IC₅₀ value is then calculated from the dose-response curve.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules. The polymerization is typically monitored by an increase in turbidity (light scattering) at 340 nm.

Methodology:

-

Tubulin Preparation: Purified tubulin is kept on ice to prevent spontaneous polymerization.

-

Reaction Mixture: A reaction mixture is prepared containing tubulin, a GTP-containing buffer, and the test compound (ustiloxin congener) at various concentrations.

-

Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C.

-

Monitoring Polymerization: The increase in absorbance at 340 nm is monitored over time in a temperature-controlled spectrophotometer.

-

Data Analysis: The rate and extent of polymerization are determined from the kinetic curves. The IC₅₀ value is calculated by plotting the inhibition of polymerization against the concentration of the ustiloxin congener.[5]

Conclusion

Ustiloxin E and its congeners represent a fascinating family of natural products with potent biological activities. Their unique chemical structures and mechanism of action as tubulin polymerization inhibitors make them valuable leads for the development of new therapeutic agents, particularly in the field of oncology. Further research into the structure-activity relationships of these compounds, including a detailed characterization of Ustiloxin E, will be crucial for unlocking their full therapeutic potential. The experimental protocols outlined in this guide provide a foundation for researchers to isolate, characterize, and evaluate the biological activities of these intriguing mycotoxins.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. Ustiloxins, antimitotic cyclic peptides from false smut balls on rice panicles caused by Ustilaginoidea virens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ustiloxin G, a New Cyclopeptide Mycotoxin from Rice False Smut Balls [mdpi.com]

- 4. Page loading... [wap.guidechem.com]

- 5. mdpi.com [mdpi.com]

- 6. The Contents of Ustiloxins A and B along with Their Distribution in Rice False Smut Balls [mdpi.com]

- 7. researchgate.net [researchgate.net]

The Natural Occurrence of Ustiloxin E in Rice False Smut Balls: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rice false smut, a disease caused by the fungus Villosiclava virens (anamorph: Ustilaginoidea virens), is an increasingly significant concern in global rice production.[1][2][3] Beyond reducing grain yield and quality, the fungus produces mycotoxins within the characteristic "false smut balls" that replace the rice kernels.[2][3] These mycotoxins, broadly classified as ustiloxins and ustilaginoidins, pose a potential threat to human and animal health.[3][4]

Ustiloxins are a group of water-soluble, cyclic peptide mycotoxins known for their antimitotic activity, which they achieve by inhibiting microtubule assembly.[4][5] This mode of action has drawn attention to their potential as scaffolds for anticancer drug development. Several ustiloxin congeners have been identified, including ustiloxins A, B, C, D, F, and G.[6] While Ustiloxin E has been isolated from rice false smut balls, quantitative data on its natural occurrence are notably scarce in the current scientific literature.[7] This guide provides a comprehensive overview of the available quantitative data for major ustiloxins, detailed experimental protocols for their analysis, and a visualization of their biosynthetic pathway and analytical workflow.

Quantitative Occurrence of Ustiloxins in Rice False Smut Balls

| Ustiloxin Congener | Concentration Range in Rice False Smut Balls (mg/g dry weight) | Mean Concentration in Rice False Smut Balls (mg/g dry weight) | Notes |

| Ustiloxin A | 0.045 - 7.50 (in specific samples) | 0.57 | Predominant ustiloxin, with content often being 2- to 11-fold higher than Ustiloxin B.[8] |

| Ustiloxin B | Not explicitly ranged, but consistently lower than Ustiloxin A | 0.38 | Second most abundant ustiloxin.[4] |

| Ustiloxin C | Detected, but quantitative data in false smut balls is limited. | - | Identified in extracts of false smut balls.[9] |

| Ustiloxin D | Detected, but quantitative data in false smut balls is limited. | - | Identified in extracts of false smut balls.[9] |

| Ustiloxin F | Detected, but quantitative data in false smut balls is limited. | - | Identified in extracts of false smut balls. |

| Ustiloxin G | Detected, but quantitative data in false smut balls is limited. | - | A newer cyclopeptide isolated from false smut balls.[10] |

| Ustiloxin E | No quantitative data available in the reviewed literature. | - | Has been isolated, but its natural concentration is not reported.[7] |

Experimental Protocols

The following is a synthesized protocol for the extraction and quantitative analysis of ustiloxins from rice false smut balls, based on methodologies reported in the literature.

Sample Preparation and Extraction

-

Collection and Drying: Collect rice false smut balls from infected rice panicles. The materials should be dried in the shade at room temperature to a constant weight and stored at -20°C until analysis.[10]

-

Homogenization: Grind the dried false smut balls into a fine powder using a cyclone mill or a mortar and pestle.

-

Extraction:

-

Weigh approximately 100-200 mg of the powdered sample into a suitable vessel.

-

Add deionized water (e.g., a ratio of 1:30 to 1:40, sample weight to solvent volume) as the extraction solvent. Water has been shown to be the most efficient solvent for extracting these hydrophilic mycotoxins.[10]

-

Perform ultrasonic-assisted extraction in an ultrasonic bath (e.g., 50 W) for 30-60 minutes at room temperature. Repeat the extraction process three times to ensure maximum recovery.[8][9]

-

Combine the aqueous extracts.

-

-

Concentration: Concentrate the combined extracts to dryness using a rotary evaporator under vacuum at a temperature of 50-60°C.[8][10]

-

Reconstitution: Dissolve the dried residue in a precise volume (e.g., 1-5 mL) of the initial mobile phase for HPLC analysis (e.g., 15% methanol in water with 0.02% TFA) or ultrapure water.[8][9]

-

Filtration: Filter the reconstituted solution through a 0.22 µm microporous filter prior to injection into the analytical system to remove any particulate matter.[8]

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

-

Instrumentation: A standard HPLC system equipped with a photodiode array (PDA) or UV detector is suitable.

-

Column: A reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is typically used for separation.[10]

-

Mobile Phase: An isocratic or gradient elution can be employed. A common mobile phase is a mixture of methanol and water, often with a small amount of trifluoroacetic acid (TFA) or oxalic acid to improve peak shape. For example, an isocratic elution with 15% methanol and 85% water (containing 0.02% TFA) can be used.[8]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[8]

-

Detection: Monitor the eluent at a wavelength of 220 nm or 254 nm, where ustiloxins exhibit UV absorbance.[9]

-

Quantification: Prepare a series of standard solutions of purified ustiloxins (if available) at known concentrations to generate a calibration curve. Quantify the ustiloxins in the sample extracts by comparing their peak areas to the standard curve.[8]

Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)

For more definitive identification and quantification, especially for complex matrices or low concentrations, LC-MS or LC-MS/MS is recommended.

-

Instrumentation: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: ESI in positive ion mode is typically used, as ustiloxins readily form [M+H]⁺ ions.[9]

-

Mass Analysis: Full scan mode can be used for initial identification based on the accurate mass of the protonated molecule. For quantification and higher specificity, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be employed. The [M+H]⁺ ions for various ustiloxins are: Ustiloxin A (m/z 674.3) and Ustiloxin B (m/z 646.3).[9]

Visualizations

Ustiloxin Biosynthesis Pathway

Ustiloxins are not synthesized by non-ribosomal peptide synthetases (NRPS), as was initially thought. Instead, they are Ribosomally Synthesized and Post-translationally Modified Peptides (RiPPs). The biosynthetic gene cluster contains a precursor gene, ustA, which is translated into a precursor peptide containing multiple repeats of a core amino acid sequence (e.g., Tyr-Ala-Ile-Gly for Ustiloxin B). This precursor peptide then undergoes a series of enzymatic modifications to yield the final cyclic mycotoxin.

Caption: Proposed biosynthetic pathway for ustiloxins as RiPPs.

Experimental Workflow for Ustiloxin Analysis

The following diagram illustrates the general workflow for the analysis of ustiloxins in rice false smut balls, from sample collection to final data analysis.

References

- 1. The TOR Signaling Pathway Governs Fungal Development, Virulence and Ustiloxin Biosynthesis in Ustilaginoidea virens [mdpi.com]

- 2. researchers.usask.ca [researchers.usask.ca]

- 3. Rice false smut pathogen: implications for mycotoxin contamination, current status, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Main Ustilaginoidins and Their Distribution in Rice False Smut Balls - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Detoxification of Ustiloxin A Through Oxidative Deamination and Decarboxylation by Endophytic Fungus Petriella setifera - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ustiloxins, antimitotic cyclic peptides from false smut balls on rice panicles caused by Ustilaginoidea virens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Determination and Analysis of Ustiloxins A and B by LC-ESI-MS and HPLC in False Smut Balls of Rice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Toxicological Profile of Ustiloxin E: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ustiloxin E belongs to a class of cyclopeptide mycotoxins produced by the fungus Ustilaginoidea virens, the causative agent of rice false smut disease.[1] These mycotoxins are of significant concern due to their potential threat to food safety and animal health.[1][2] Ustiloxins, including Ustiloxin E, exhibit a range of toxicological effects, primarily attributed to their potent antimitotic activity by inhibiting tubulin polymerization.[1][3] This technical guide provides a comprehensive overview of the toxicological profile of Ustiloxin E and its analogs, with a focus on quantitative toxicity data, mechanisms of action, and detailed experimental protocols relevant to their study.

Introduction

Ustiloxins are a family of cyclic peptides characterized by a 13-membered macrocyclic ring.[1] While several analogs have been identified, including Ustiloxins A, B, C, D, and G, this guide will focus on the available toxicological data for this class of compounds, with a particular emphasis on information that can be extrapolated to understand the potential toxicity of Ustiloxin E.[1][4][5] The primary mechanism of ustiloxin toxicity is the disruption of microtubule dynamics, which is crucial for cell division, leading to cytotoxic and antimitotic effects.[1][3]

Quantitative Toxicological Data

Table 1: Cytotoxicity of Ustiloxin Analogs

| Compound | Cell Line | IC50 (µM) | Reference |

| Ustiloxin A | BGC-823 (Human gastric carcinoma) | 2.66 | [6] |

| Ustiloxin B | BGC-823 (Human gastric carcinoma) | 1.03 | [4][5] |

| Ustiloxin G | A549 (Human lung carcinoma) | 36.5 | [4][5] |

| Ustiloxin G | A375 (Human malignant melanoma) | 22.5 | [4][5] |

Disclaimer: The IC50 values presented are for ustiloxin analogs. Specific cytotoxicity data for Ustiloxin E is not currently available.

Table 2: Acute Toxicity of Ustiloxins in Mice

| Compound/Extract | Route of Administration | LD50 | Reference |

| Ustiloxin A (crude extract) | Intraperitoneal | Not specified, but caused liver and kidney damage | [3][7] |

| Ustilaginoidin D (another mycotoxin from the same fungus) | Intraperitoneal | 213 mg/kg | [8][9] |

Disclaimer: Specific LD50 values for purified Ustiloxin E have not been reported. The data for a crude extract containing Ustiloxin A and for another mycotoxin from the same fungus are provided for context.

Mechanism of Action and Signaling Pathways

The primary mechanism of ustiloxin-induced toxicity is the inhibition of tubulin polymerization, leading to mitotic arrest and apoptosis.[1] Recent studies have also elucidated the involvement of specific signaling pathways in the organ-specific toxicity of ustiloxins.

Nephrotoxicity and the TLR2/MAPK/NF-κB Signaling Pathway

Ustiloxins have been shown to induce kidney injury.[10] Transcriptomic and in vivo studies suggest that this nephrotoxicity is mediated through the Toll-like receptor 2 (TLR2)/Mitogen-Activated Protein Kinase (MAPK)/Nuclear Factor-kappa B (NF-κB) signaling pathway.[10] Exposure to ustiloxins leads to the activation of this pathway, resulting in increased expression of pro-inflammatory and pro-fibrotic markers, ultimately causing kidney damage.[10]

Caption: Ustiloxin E-induced TLR2/MAPK/NF-κB signaling pathway in nephrotoxicity.

Experimental Protocols

In Vivo Toxicity Study in Mice

This protocol outlines a general procedure for assessing the in vivo toxicity of Ustiloxin E.

Caption: Experimental workflow for in vivo toxicity assessment of Ustiloxin E in mice.

Methodology:

-

Animals: Male mice (e.g., C57BL/6, 6-8 weeks old) are commonly used.

-

Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Dosing: Ustiloxin E, dissolved in a suitable vehicle (e.g., sterile saline), is administered daily via oral gavage or intraperitoneal injection for a predetermined period (e.g., 28 or 90 days).[11] A control group receives the vehicle only. At least three dose levels should be used to determine a dose-response relationship.[11]

-

Monitoring: Animals are observed daily for clinical signs of toxicity. Body weight and food and water consumption are recorded regularly.

-

Terminal Procedures: At the end of the study, animals are euthanized. Blood is collected for serum biochemical analysis (e.g., blood urea nitrogen (BUN), creatinine, alanine aminotransferase (ALT), aspartate aminotransferase (AST)). Organs of interest (e.g., kidneys, liver) are harvested for histopathological examination and molecular analysis.

-

Histopathology: Tissues are fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for general morphology and Masson's trichrome stain for fibrosis assessment.[10]

Western Blot Analysis for MAPK Pathway Proteins

This protocol is for detecting the phosphorylation status of MAPK pathway proteins (p-p38, p-ERK, p-JNK) in kidney tissue lysates.[10]

Methodology:

-

Protein Extraction: Kidney tissues are homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors. The lysate is centrifuged, and the supernatant containing the total protein is collected. Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10-12% gel.

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for p-p38, p-ERK, p-JNK, and their total protein counterparts, as well as a loading control (e.g., GAPDH or β-actin), overnight at 4°C.

-

Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: The band intensities are quantified using densitometry software and normalized to the corresponding total protein and loading control.

Quantitative Real-Time PCR (qRT-PCR) for Fibrosis Markers

This protocol is for measuring the mRNA expression levels of fibrosis markers (e.g., TGF-β, α-SMA, Vimentin) in kidney tissue.[10]

Methodology:

-

RNA Extraction: Total RNA is extracted from kidney tissues using a suitable RNA isolation reagent (e.g., TRIzol) according to the manufacturer's instructions. The quality and quantity of RNA are assessed using a spectrophotometer.

-

Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

qRT-PCR: The qRT-PCR is performed using a real-time PCR system with a SYBR Green-based master mix. Gene-specific primers for the target genes (TGF-β, α-SMA, Vimentin) and a housekeeping gene (e.g., GAPDH or β-actin) are used.

-

Thermal Cycling: A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[12]

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with the housekeeping gene used for normalization.[13]

Conclusion

Ustiloxin E and its analogs represent a significant class of mycotoxins with potent antimitotic activity. While specific quantitative toxicological data for Ustiloxin E is limited, studies on related compounds highlight their potential for cytotoxicity, nephrotoxicity, and hepatotoxicity. The TLR2/MAPK/NF-κB signaling pathway has been identified as a key mediator of ustiloxin-induced kidney injury. The experimental protocols provided in this guide offer a framework for further investigation into the toxicological profile of Ustiloxin E, which is crucial for risk assessment and the development of potential therapeutic applications or mitigation strategies. Further research is warranted to determine the specific LD50 and IC50 values for Ustiloxin E and to fully elucidate its toxicological properties.

References

- 1. Ustiloxins, antimitotic cyclic peptides from false smut balls on rice panicles caused by Ustilaginoidea virens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. Determination and Analysis of Ustiloxins A and B by LC-ESI-MS and HPLC in False Smut Balls of Rice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Ustilaginoidin D Induces Acute Toxicity and Hepatotoxicity in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. jstage.jst.go.jp [jstage.jst.go.jp]

- 11. A step-by-step approach for assessing acute oral toxicity without animal testing for additives of quasi-drugs and cosmetic ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Ustiloxin E: A Technical Guide on its Potential as an Anticancer Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ustiloxins are a family of cyclic peptide mycotoxins produced by the fungus Ustilaginoidea virens, which is pathogenic to rice plants, causing false smut disease.[1] These natural products are characterized by a 13-membered macrocyclic core structure containing a challenging-to-synthesize chiral tertiary alkyl-aryl ether linkage.[2][3] The ustiloxin family includes several members, such as ustiloxins A, B, C, D, F, and G.[1][4] While research has been conducted on several of these analogs, data specifically detailing the anticancer potential of Ustiloxin E remains limited. This guide will synthesize the available information on the ustiloxin class of compounds, with a focus on their shared mechanism of action and anticancer properties, to provide a framework for evaluating the potential of Ustiloxin E.

Ustiloxins are ribosomally synthesized and post-translationally modified peptides. For instance, ustiloxin A is composed of a circularized tetrapeptide of Tyr-Val-Ile-Gly (YVIG), while ustiloxin B contains Tyr-Ala-Ile-Gly (YAIG).[5] These compounds have garnered significant interest due to their potent antimitotic activity.[1]

Core Mechanism of Action: Tubulin Polymerization Inhibition

The primary mechanism by which ustiloxins exert their anticancer effects is through the inhibition of tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin dimers, are crucial components of the cytoskeleton and are essential for the formation of the mitotic spindle during cell division.[6] By disrupting microtubule dynamics, ustiloxins can arrest the cell cycle in the G2/M phase, leading to apoptosis in cancer cells.[6]

Biochemical studies have demonstrated that ustiloxins A, B, C, and D strongly inhibit the polymerization of porcine brain tubulin in vitro and can depolymerize pre-formed microtubules.[7] It is suggested that the binding site of ustiloxins on tubulin is the same as that of rhizoxin.[7] The potent inhibition of this fundamental cellular process underscores the potential of the ustiloxin class as anticancer agents.

Below is a diagram illustrating the mechanism of action of ustiloxins.

Caption: Mechanism of Ustiloxin-mediated cell cycle arrest.

Quantitative Data on Anticancer and Antimitotic Activity

While specific data for Ustiloxin E is not available in the reviewed literature, the following tables summarize the inhibitory concentrations (IC50) of other ustiloxin analogs against various human cancer cell lines and for tubulin polymerization. This data provides a benchmark for the potential potency of Ustiloxin E.

Table 1: Cytotoxicity of Ustiloxins Against Human Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| Ustiloxin A | BGC-823 | Gastric Cancer | 2.66[4] |

| A549 | Lung Adenocarcinoma | 3.12[4] | |

| Ustiloxin B | BGC-823 | Gastric Cancer | 1.03[4] |

| HCT116 | Colon Cancer | 7.2[4] | |

| NCI-H1650 | Non-small-cell Lung Carcinoma | 21.6[4] | |

| HepG2 | Liver Hepatocellular Carcinoma | 13.0[4] | |

| Ustiloxin G | A549 | Lung Adenocarcinoma | 36.5[4] |

| A375 | Melanoma | 22.5[4] |

Table 2: Inhibition of Tubulin Polymerization by Ustiloxins

| Compound | IC50 (µM) |

| Ustiloxin A | 0.7[7] |

| Ustiloxin B | 2.8[7] |

| Ustiloxin C | 4.4[7] |

| Ustiloxin D | 6.6[7] |

Structure-Activity Relationship

Studies on synthetic derivatives of ustiloxins have provided some insight into their structure-activity relationships. For instance, with ustiloxin D, it was found that the N,N-dimethylamino and 14-O-methyl derivatives were inactive, having IC50 values greater than 50 µM.[8] Conversely, 20-hydroxymethylated ustiloxin D showed decreased, but still present, inhibitory activity compared to the parent compound.[8] Furthermore, research on ustiloxin D and F analogs has demonstrated that a free phenolic hydroxyl group is critical for activity.[7]

Experimental Protocols

The following are generalized protocols for the key assays used to evaluate the anticancer potential of ustiloxins.

Cytotoxicity Assay (MTT/MTS Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate human cancer cells in a 96-well plate at a desired density and incubate to allow for cell attachment.[9]

-

Compound Treatment: Treat the cells with various concentrations of the ustiloxin compound and incubate for a specified period (e.g., 24-72 hours).[8][10] Include appropriate vehicle controls and positive controls (e.g., a known cytotoxic drug).

-

Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar tetrazolium salt reagent to each well.[9][11]

-

Incubation: Incubate the plate for 1-4 hours at 37°C.[9][11] Viable cells with active metabolism will reduce the tetrazolium salt into a colored formazan product.[11]

-

Solubilization (for MTT): If using MTT, add a solubilization solution to dissolve the insoluble formazan crystals.[11]

-

Absorbance Reading: Measure the absorbance of the wells at the appropriate wavelength (e.g., 490-600 nm) using a microplate reader.[11] The intensity of the color is proportional to the number of viable cells.

-

IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, by plotting the absorbance values against the compound concentrations.[10]

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of microtubules from purified tubulin.

-